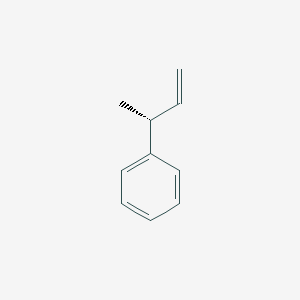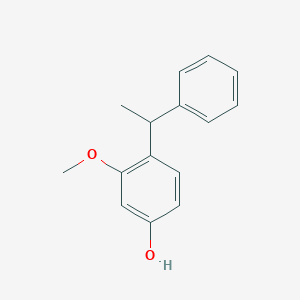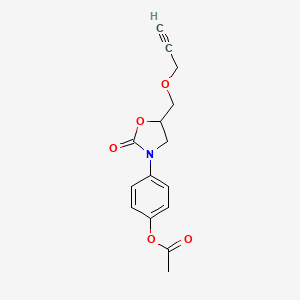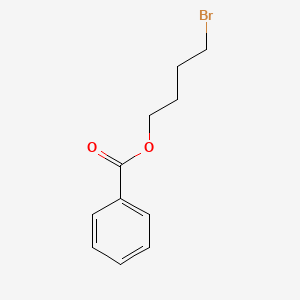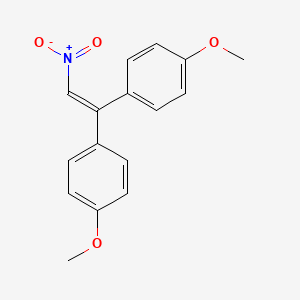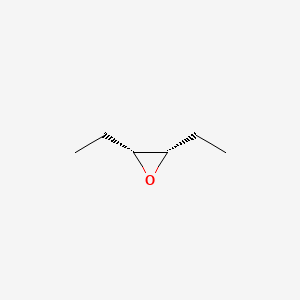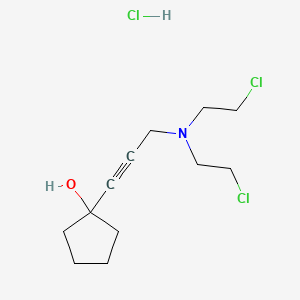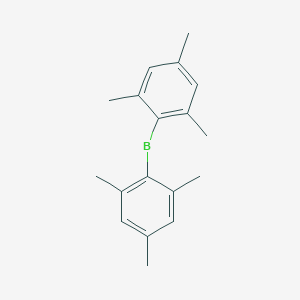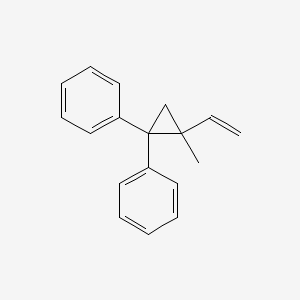
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N',N'-tetrapropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features two carboxamide groups at positions 4 and 5 of the oxazole ring, with a phenyl group at position 2 and tetrapropyl substitutions on the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes high-yielding one-pot synthesis methods. For example, the van Leusen oxazole synthesis employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the recovered ionic liquids can be reused as solvents for multiple runs .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amides, and substituted oxazole derivatives.
Applications De Recherche Scientifique
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- has a wide range of scientific research applications:
Chemistry: Used as intermediates for the synthesis of new chemical entities.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases such as diabetes, obesity, and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- can be compared with other similar compounds such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substitution patterns and specific biological activities. The unique combination of phenyl and tetrapropyl groups in oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
42469-73-8 |
|---|---|
Formule moléculaire |
C23H33N3O3 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-phenyl-4-N,4-N,5-N,5-N-tetrapropyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-14-25(15-6-2)22(27)19-20(23(28)26(16-7-3)17-8-4)29-21(24-19)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
Clé InChI |
IZRWGHIRXOXZOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


